

# physical and chemical properties of 4-Fluoro-2-phenylaniline

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## Compound of Interest

Compound Name: 4-Fluoro-2-phenylaniline

Cat. No.: B157491

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## In-Depth Technical Guide to 4-Fluoro-2-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Fluoro-2-phenylaniline**. The information is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and materials science.

### Chemical Identity

**4-Fluoro-2-phenylaniline** is an aromatic organic compound featuring a phenyl group substituted at the second position of a 4-fluoroaniline ring.<sup>[1]</sup> Its chemical structure combines the functionalities of a biphenyl and a fluorinated aniline.

Identifier	Value
IUPAC Name	4-Fluoro-2-phenylaniline
CAS Number	1717-22-2[1]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> FN[1]
Molecular Weight	187.21 g/mol [1]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=C(C=C(C=C2)F)N</chem>
InChI Key	JDRKNEMJCQALHM-UHFFFAOYSA-N

## Physicochemical Properties

At room temperature, **4-Fluoro-2-phenylaniline** exists as a solid.[1] While specific experimental data for some physical properties of **4-Fluoro-2-phenylaniline** are not readily available in the literature, data for the closely related compound, 4-fluoroaniline, is provided for reference and estimation.

Property	Value (4-Fluoro-2-phenylaniline)	Value (4-Fluoroaniline - for reference)
Physical State	Solid[1]	Liquid
Melting Point	Data not available	-1.9 °C
Boiling Point	Data not available	188 °C
Density	Data not available	1.1725 g/cm <sup>3</sup>
Solubility	Data not available	Insoluble in water[2]

## Spectral Data

Detailed experimental spectral data for **4-Fluoro-2-phenylaniline** is not widely published. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound. The expected spectral features based on its structure are discussed below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the fluoroaniline and the phenyl rings. The integration of these signals would correspond to the number of protons in each environment. The fluorine atom will cause splitting of adjacent proton signals.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant ( $^1\text{JCF}$ ).

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Fluoro-2-phenylaniline** is expected to show characteristic absorption bands corresponding to:

- N-H stretching: Around  $3300\text{--}3500\text{ cm}^{-1}$  for the primary amine.
- C-N stretching: Around  $1250\text{--}1350\text{ cm}^{-1}$ .
- C-F stretching: Around  $1100\text{--}1250\text{ cm}^{-1}$ .
- Aromatic C-H stretching: Above  $3000\text{ cm}^{-1}$ .
- Aromatic C=C stretching: In the region of  $1450\text{--}1600\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of 187.21. The fragmentation pattern will provide further structural information.

## Synthesis and Reactivity

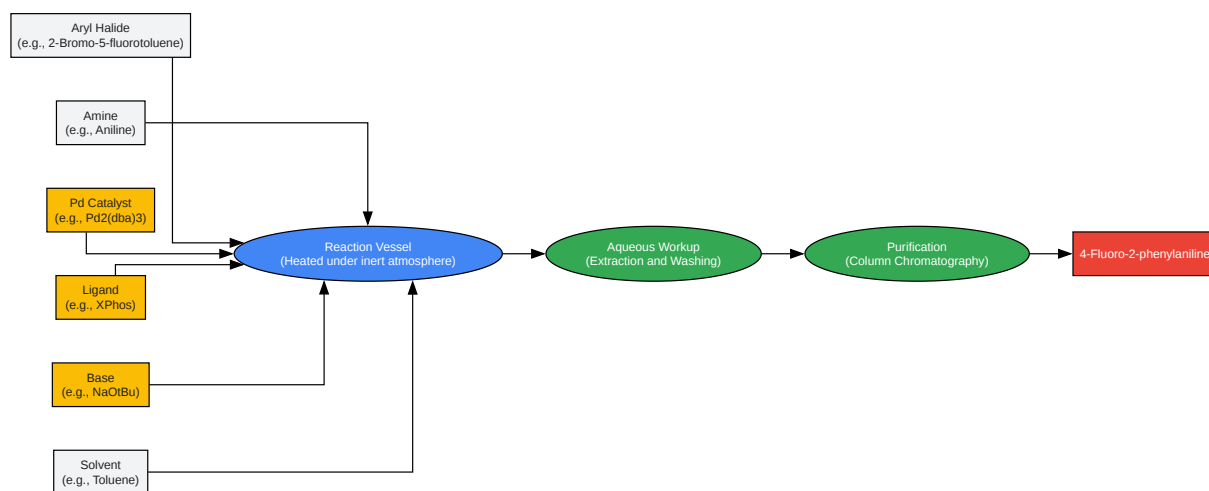
### Synthetic Protocols

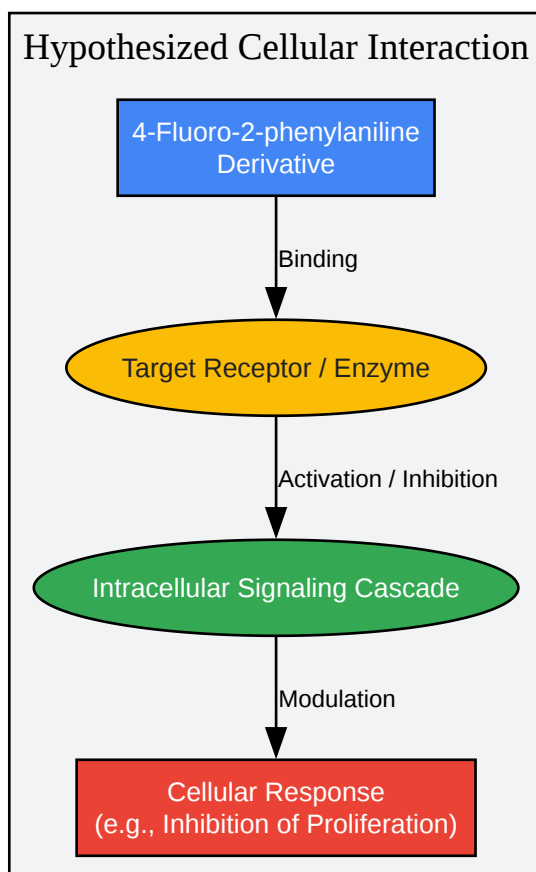
The synthesis of **4-Fluoro-2-phenylaniline** can be achieved through several synthetic routes, with the Buchwald-Hartwig amination being a prominent method. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.

### General Experimental Protocol for Buchwald-Hartwig Amination:

A general procedure for a related Buchwald-Hartwig amination is as follows:

- To a reaction vessel, add the aryl halide (e.g., 2-bromo-5-fluorotoluene), the amine (e.g., aniline), a palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ ), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).
- Add a suitable anhydrous solvent (e.g., toluene).
- The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for a specified time until the reaction is complete, as monitored by techniques like TLC or GC-MS.
- Upon completion, the reaction mixture is cooled, diluted with a solvent, and washed with water and brine.
- The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by column chromatography on silica gel.





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## References

- 1. 4-Fluoro-2-phenylaniline (1717-22-2) for sale [vulcanchem.com]
- 2. 4-Fluoroaniline | C<sub>6</sub>H<sub>6</sub>FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 4-Fluoro-2-phenylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157491#physical-and-chemical-properties-of-4-fluoro-2-phenylaniline]

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